Cas no 351427-09-3 (Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester)
![Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/351427-09-3x500.png)
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 351427-09-3
- EN300-37473853
- tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester
-
- Inchi: 1S/C15H18O2/c1-13(2,3)17-12(16)15-9-14(15,10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
- InChI Key: LGKRBZZKSMJCJT-UHFFFAOYSA-N
- SMILES: C12(C(OC(C)(C)C)=O)C(C3=CC=CC=C3)(C1)C2
Computed Properties
- Exact Mass: 230.130679813g/mol
- Monoisotopic Mass: 230.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.194±0.06 g/cm3(Predicted)
- Boiling Point: 293.1±9.0 °C(Predicted)
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37473853-0.25g |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 95% | 0.25g |
$487.0 | 2023-05-29 | |
Enamine | EN300-37473853-0.1g |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 95% | 0.1g |
$342.0 | 2023-05-29 | |
Enamine | EN300-37473853-0.5g |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 95% | 0.5g |
$768.0 | 2023-05-29 | |
1PlusChem | 1P028QXN-5g |
tert-butyl3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 93% | 5g |
$3595.00 | 2023-12-17 | |
1PlusChem | 1P028QXN-10g |
tert-butyl3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 93% | 10g |
$5298.00 | 2023-12-17 | |
1PlusChem | 1P028QXN-2.5g |
tert-butyl3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 93% | 2.5g |
$2449.00 | 2023-12-17 | |
1PlusChem | 1P028QXN-250mg |
tert-butyl3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 93% | 250mg |
$664.00 | 2023-12-17 | |
1PlusChem | 1P028QXN-100mg |
tert-butyl3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 93% | 100mg |
$485.00 | 2023-12-17 | |
1PlusChem | 1P028QXN-500mg |
tert-butyl3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 93% | 500mg |
$1012.00 | 2023-12-17 | |
Enamine | EN300-37473853-5.0g |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
351427-09-3 | 95% | 5g |
$2858.0 | 2023-05-29 |
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester Related Literature
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
Additional information on Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester
Comprehensive Overview of Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester (CAS No. 351427-09-3)
The compound Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester (CAS No. 351427-09-3) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science research. This ester derivative of bicyclo[1.1.0]butane features a phenyl substituent at the 3-position and a tert-butyl ester group, making it a valuable intermediate for synthetic chemists. Its CAS number 351427-09-3 serves as a critical identifier for researchers and regulatory bodies.
One of the most intriguing aspects of this compound is its bicyclo[1.1.0]butane core, a strained ring system that imparts significant reactivity. This structural motif is increasingly studied in the context of click chemistry and bioorthogonal reactions, which are among the hottest topics in modern chemical research. The 3-phenyl substitution further enhances its utility as a building block for drug discovery, particularly in the development of novel small molecule inhibitors and proteolysis-targeting chimeras (PROTACs).
From a synthetic perspective, the 1,1-dimethylethyl ester (tert-butyl ester) group in CAS 351427-09-3 offers excellent protecting group characteristics for carboxylic acids, a feature widely exploited in peptide synthesis and medicinal chemistry. Recent publications have highlighted its use in the preparation of highly functionalized bicyclic compounds, which are increasingly important in the search for new therapeutic agents with improved pharmacokinetic properties.
The growing interest in strain-release chemistry has brought compounds like Bicyclo[1.1.0]butane-1-carboxylic acid derivatives to the forefront of chemical research. Scientists are particularly interested in how the ring strain energy of approximately 65 kcal/mol in the bicyclo[1.1.0]butane system can be harnessed for selective bond-forming reactions. This has led to innovative applications in bioconjugation and materials science, where controlled release of strain energy enables precise molecular assembly.
In the context of green chemistry and sustainable synthesis, researchers are exploring the use of 351427-09-3 as a precursor for more environmentally friendly transformations. The compound's ability to participate in catalyst-free reactions under mild conditions aligns well with current trends toward reducing reliance on precious metal catalysts and harsh reaction conditions. This makes it particularly relevant to pharmaceutical companies aiming to improve their process chemistry and reduce environmental impact.
Analytical characterization of Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester typically involves advanced techniques such as NMR spectroscopy (particularly 1H and 13C NMR), mass spectrometry, and X-ray crystallography. The distinctive spectral features of the bicyclo[1.1.0]butane framework serve as valuable diagnostic tools for researchers working with this compound class. Recent advancements in cryo-electron microscopy have also enabled better understanding of how such strained systems interact with biological targets.
From a commercial perspective, the demand for CAS 351427-09-3 has been steadily increasing, particularly from contract research organizations (CROs) and academic laboratories focused on innovative drug design. The compound's relatively high cost reflects both the synthetic challenges associated with its preparation and the growing recognition of its value in cutting-edge research. Suppliers typically offer it in small quantities (milligram to gram scale) with high purity (>95%) suitable for research applications.
Looking to the future, Bicyclo[1.1.0]butane-1-carboxylic acid derivatives like 351427-09-3 are expected to play an increasingly important role in chemical biology and materials innovation. Their unique combination of stability and reactivity makes them ideal candidates for developing new smart materials, biocompatible polymers, and targeted therapeutics. As research in these areas continues to expand, we anticipate seeing more publications and patents featuring this intriguing compound family.
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